

## Part 1: Executive Summary & Critical Distinction

**Author:** BenchChem Technical Support Team. **Date:** May 2026

### Compound of Interest

Compound Name: 2,3,5-Trimethyl-1H-indole

CAS No.: 21296-92-4

Cat. No.: B1593377

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**2,3,5-Trimethyl-1H-indole** (CAS: 21296-92-4) is a crystalline indole derivative utilized as a privileged scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), serotonin receptor modulators, and melatonin analogs.[1]

**⚠ CRITICAL ISOMER WARNING:** Do not confuse this compound with 2,3,3-Trimethyl-3H-indole (Indolenine) (CAS: 1640-39-7).[1][2]

- **2,3,5-Trimethyl-1H-indole** (Target): Contains an N-H bond; solid (mp ~120°C); used in core scaffold construction.[2]
- 2,3,3-Trimethyl-3H-indole (Impurity/Different Reagent): Contains a C=N bond (imine); liquid; used primarily for cyanine dye synthesis.[2][3]

This guide details the regioselective synthesis of the 1H-indole isomer via the Fischer Indole protocol, providing self-validating experimental steps and mechanistic insights.[1]

## Part 2: Chemical Identity & Properties

Property	Specification
IUPAC Name	2,3,5-Trimethyl-1H-indole
CAS Number	21296-92-4
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N
Molecular Weight	159.23 g/mol
Appearance	Colorless to pale cream plates/needles
Melting Point	118 – 122 °C [1][2]
Boiling Point	~297 °C (at 760 mmHg) [2]
Solubility	Soluble in ethanol, benzene, chloroform; insoluble in water.[1][2][4]

## Part 3: Synthesis Protocol (Fischer Indole)

The most robust route to **2,3,5-trimethyl-1H-indole** is the Fischer Indole Synthesis utilizing 4-methylphenylhydrazine (p-tolylhydrazine) and 2-butanone (ethyl methyl ketone).[1][2]

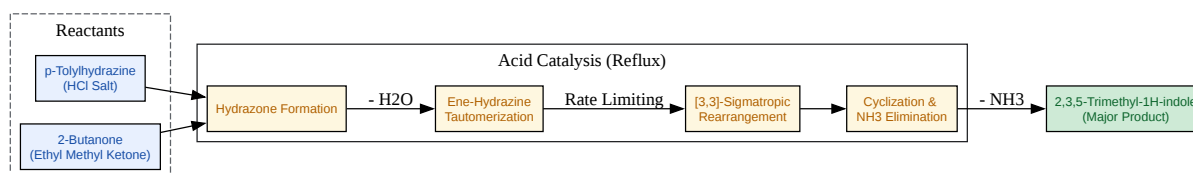
### Reaction Logic & Regioselectivity

The reaction of 2-butanone can theoretically yield two isomers:

- 2,3,5-Trimethylindole (Derived from the internal enamine).[2][5]
- 2-Ethyl-5-methylindole (Derived from the terminal enamine).[1][2]

Expert Insight: Under standard acidic conditions (acetic acid/H<sub>2</sub>SO<sub>4</sub>), the formation of the more substituted enamine (internal alkene) is thermodynamically favored.[2][5] Consequently, cyclization predominantly yields the 2,3,5-trimethyl isomer [3].[2][5]

### Visual Workflow (DOT Diagram)



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Caption: Figure 1. Reaction pathway for the regioselective synthesis of 2,3,5-trimethylindole.

## Step-by-Step Protocol

Reagents:

- p-Tolylhydrazine hydrochloride (1.0 eq)[1][2][6]
- 2-Butanone (1.2 eq)[1][2]
- Glacial Acetic Acid (Solvent/Catalyst)[2][5][6][7]

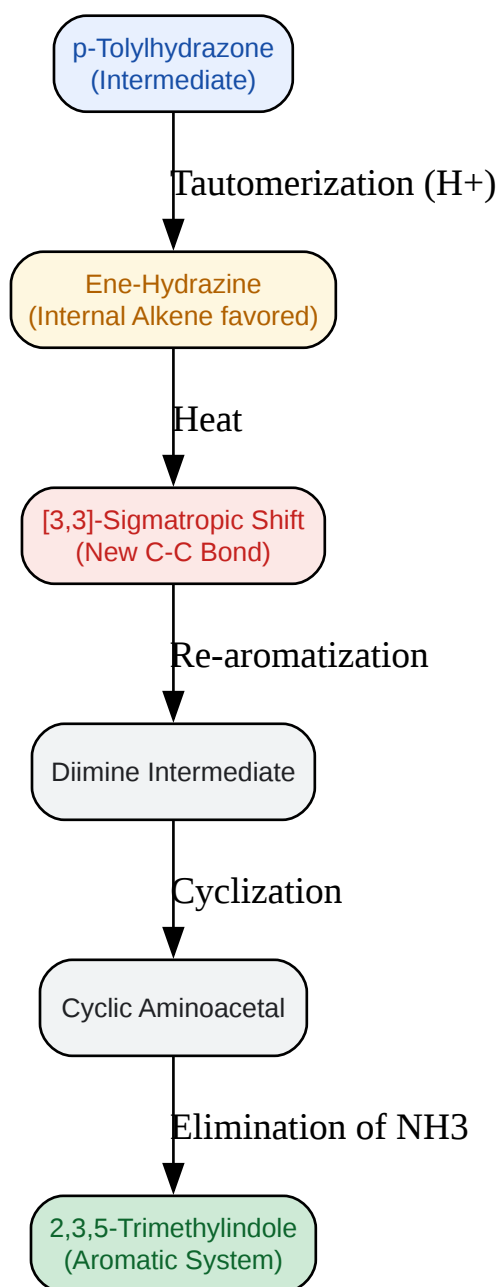
Procedure:

- Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (15.8 g, 0.1 mol) in glacial acetic acid (60 mL).
- Addition: Add 2-butanone (8.6 g, 0.12 mol) dropwise over 15 minutes. The slight excess ensures complete consumption of the hydrazine.[1][2][5]
- Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours.
  - Checkpoint: Monitor via TLC (20% EtOAc/Hexane).[2][5] The disappearance of the hydrazine spot indicates completion.[1][2][5]
- Quench: Cool the reaction mixture to room temperature and pour slowly into crushed ice (200 g) with vigorous stirring.

- Precipitation: Neutralize the acidic solution carefully with 40% NaOH or saturated NaHCO<sub>3</sub> until pH ~8. The crude indole will precipitate as a brownish solid.[1][2][5]
- Isolation: Filter the solid and wash thoroughly with cold water to remove inorganic salts.[2][5]
- Purification (Critical):
  - Dissolve the crude solid in hot ethanol.
  - Add activated charcoal (to remove tarry byproducts) and filter while hot.[2][5]
  - Allow the filtrate to cool slowly.[2][5] Crystallization yields **2,3,5-trimethyl-1H-indole** as colorless to pale cream plates.[1][2]
  - Validation: Verify Melting Point (Target: 118–122°C).

## Part 4: Mechanistic Validation

Understanding the mechanism is essential for troubleshooting low yields.[2][5] The critical step is the [3,3]-sigmatropic rearrangement, which breaks the N-N bond and forms the new C-C bond.[1][5]



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Caption: Figure 2.[1][2] Mechanistic cascade. The stability of the internal ene-hydrazine drives the regioselectivity toward the 2,3-dimethyl substituted indole.[1]

## Part 5: Applications in Drug Discovery

- NSAID Development:

- The 2,3,5-trimethyl scaffold mimics the core of Indomethacin (which is 2-methyl-5-methoxy).[1][2] The 5-methyl group serves as a bioisostere for the 5-methoxy or 5-chloro groups, useful for probing steric constraints in the COX-1/COX-2 binding pockets [4].[1][2]
- Melatonin Receptor Agonists:
  - Indole lipophilicity is crucial for blood-brain barrier (BBB) penetration.[1][2] The addition of methyl groups at C2 and C3 enhances lipophilicity (logP ~3.[2][5]2) compared to bare indole, potentially improving CNS bioavailability.[2][5]

## References

- Oxford Academic.Synthesis of Substituted Indoles.[1][2][5] Available at: [\[Link\]\[2\]\[5\]\[8\]](#)
- CAS Common Chemistry.2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) Properties.[1][2][9] Available at: [\[Link\]\[2\]\[5\]\[8\]\[9\]](#)
- Canadian Science Publishing.Thermal Indolization of Arylhydrazones: Regioselectivity. Available at: [\[Link\]\[2\]\[5\]](#)
- NIH PubChem.2,3,5-Trimethylindole Compound Summary.[2][5] Available at: [\[Link\]\[2\]\[5\]](#)

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## Sources

- 1. EP1829872B1 - Processes for production of indole compounds - Google Patents [\[patents.google.com\]](#)
- 2. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C<sub>12</sub>H<sub>13</sub>NO<sub>2</sub> | CID 3019696 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. chembk.com [\[chembk.com\]](#)
- 4. scribd.com [\[scribd.com\]](#)
- 5. Article | ChemSpider Synthetic Pages [\[cssp.chemspider.com\]](#)

- [6. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook \[chemicalbook.com\]](#)
- [8. cdnsciencepub.com \[cdnsciencepub.com\]](#)
- [9. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
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